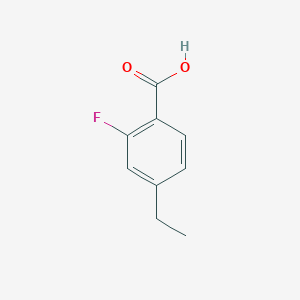

4-Ethyl-2-fluorobenzoic acid

描述

4-Ethyl-2-fluorobenzoic acid (C₉H₉FO₂) is a fluorinated aromatic carboxylic acid featuring an ethyl group at the para position (C4) and a fluorine atom at the ortho position (C2) relative to the carboxylic acid moiety. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing fluorine atom and the steric/electronic influence of the ethyl substituent. However, analogous methods for fluorobenzoic acids (e.g., using SOCl₂ to generate acid chlorides, as in ) and alkylation reactions (e.g., ) suggest viable pathways .

属性

IUPAC Name |

4-ethyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQKDOWVJRRVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 4-ethylbenzoic acid. This can be done using a fluorinating agent such as tetrafluoroborate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained below 100°C to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of 4-ethyl-2-fluorobenzoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps such as purification through recrystallization or distillation to obtain a high-purity product .

化学反应分析

Types of Reactions: 4-Ethyl-2-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-fluoroterephthalic acid.

Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-ethyl-2-fluorobenzyl alcohol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation Reactions: Major products include 2-fluoroterephthalic acid.

Reduction Reactions: The primary product is 4-ethyl-2-fluorobenzyl alcohol.

科学研究应用

4-Ethyl-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism by which 4-ethyl-2-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The ethyl group can affect the compound’s hydrophobicity, impacting its solubility and distribution within biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorine Positional Isomers

- 2-Fluorobenzoic Acid : The fluorine at the ortho position increases acidity (pKa ~2.7) due to inductive effects and steric hindrance near the carboxylic group. This contrasts with 4-fluorobenzoic acid (pKa ~4.1), where the para-fluorine exerts weaker electron withdrawal .

- 4-Ethyl-2-fluorobenzoic Acid: The ethyl group at C4 introduces steric bulk and electron-donating effects, which may slightly reduce acidity compared to 2-fluorobenzoic acid.

Ethyl vs. Ester Derivatives

- Ethyl 2-fluorobenzoate (C₉H₉FO₂, CAS 443-26-5): The esterification of the carboxylic acid group reduces polarity, lowering melting points and water solubility compared to the parent acid. For example, ethyl esters (e.g., ) are typically liquids or low-melting solids, whereas carboxylic acids like 4-Ethyl-2-fluorobenzoic acid are crystalline solids .

- 4-Fluoro-2-(phenylamino)benzoic Acid (C₁₃H₁₀FNO₂): The phenylamino group at C2 introduces hydrogen-bonding capacity (intramolecular N–H⋯O), enhancing crystal packing stability (melting point ~215°C, ).

Physical and Spectral Properties

| Compound | Molecular Formula | Substituents | Key Spectral Data (NMR/IR) | Melting Point/Solubility |

|---|---|---|---|---|

| 4-Ethyl-2-fluorobenzoic acid | C₉H₉FO₂ | -COOH, -F (C2), -C₂H₅ (C4) | Expected: δ ~12.5 ppm (COOH), δ ~7.5–8.0 ppm (Ar-H) | Not reported; likely >150°C |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | -COOH, -F (C2) | δ 7.8–8.3 ppm (Ar-H), IR C=O ~1680 cm⁻¹ | 122–124°C; soluble in polar solvents |

| Ethyl 2-fluorobenzoate | C₉H₉FO₂ | -COOEt, -F (C2) | δ 1.3 ppm (CH₃), δ 4.3 ppm (CH₂), IR C=O ~1720 cm⁻¹ | Liquid at RT; low water solubility |

| 4-Fluoro-2-(phenylamino)benzoic acid | C₁₃H₁₀FNO₂ | -COOH, -F (C4), -NHPh (C2) | δ 6.5–7.5 ppm (Ar-H), IR N–H ~3300 cm⁻¹ | 215°C; forms hydrogen-bonded dimers |

生物活性

4-Ethyl-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features, including the presence of both an ethyl group and a fluorine atom, influence its biological activity and reactivity. This article explores the biological activity of 4-ethyl-2-fluorobenzoic acid, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

4-Ethyl-2-fluorobenzoic acid is characterized by the following chemical structure:

- Molecular Formula : C9H9F O2

- Molar Mass : 168.17 g/mol

- Functional Groups : Carboxylic acid (-COOH) and fluoro group (-F)

The fluorine atom enhances the compound's reactivity and binding affinity to various biological targets, while the carboxylic acid group facilitates hydrogen bonding interactions, which are crucial for biological activity.

The biological activity of 4-ethyl-2-fluorobenzoic acid is largely dependent on its interaction with specific molecular targets. The fluorine atom can modulate the compound's reactivity, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions. This dual functionality allows the compound to participate in various biochemical pathways, making it a valuable subject for research into enzyme interactions and metabolic processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 4-ethyl-2-fluorobenzoic acid against different cancer cell lines. For instance:

- Cell Lines Tested : EA.hy926 (human umbilical vein endothelial cells) and A549 (lung adenocarcinoma cells).

- Cytotoxicity Results : The compound demonstrated significant cytotoxicity with an IC50 value around 50 µM for EA.hy926 cells, indicating a selective effect against cancerous cells compared to non-cancerous cells .

Table 1: Cytotoxicity Data of 4-Ethyl-2-Fluorobenzoic Acid

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Ethyl-2-fluorobenzoic acid | EA.hy926 | ~50 |

| A549 | Higher than EA.hy926 |

The selectivity for cancer cells suggests potential applications in targeted cancer therapies.

Case Studies

- Study on Derivatives : A comparative study involving tetrahydroacridine derivatives that incorporated the fluorobenzoyl moiety found that compounds similar to 4-ethyl-2-fluorobenzoic acid exhibited varying degrees of cytotoxicity against lung cancer cells. The structure–activity relationship indicated that modifications at specific positions significantly enhanced cytotoxic activity .

- Pharmacokinetics : Research evaluating pharmacokinetic profiles indicated that derivatives of 4-fluorobenzoic acid, including 4-ethyl-2-fluorobenzoic acid, showed promising bioavailability and metabolic stability, making them suitable candidates for further development in drug formulation .

Potential Therapeutic Applications

Given its biological activity, 4-ethyl-2-fluorobenzoic acid holds promise for several therapeutic applications:

- Cancer Treatment : Its cytotoxic properties suggest potential use in developing anticancer agents.

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways related to disease states.

常见问题

Q. What are the established synthetic routes for 4-ethyl-2-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated benzoic acids often involves halogenation or fluorination of precursor molecules. For example, 2-fluoro-4-hydroxybenzoic acid can be synthesized via HOBr-mediated cleavage of methylketones followed by BBr₃ demethylation (yield: ~59%) . For 4-ethyl-2-fluorobenzoic acid, analogous methods may apply, such as introducing the ethyl group via Friedel-Crafts alkylation before fluorination. Optimization of reaction parameters (e.g., temperature, solvent, stoichiometry) is critical, as seen in fluorobenzoyl chloride syntheses where refluxing with potassium carbonate improved yields .

Q. How can researchers characterize the physicochemical properties of 4-ethyl-2-fluorobenzoic acid?

- Methodological Answer : Key properties include melting point, solubility, and acidity (pKa). Use HPLC with a C18 column (eluent: acetic acid/methanol/water) for purity assessment . X-ray crystallography, as demonstrated for 4-fluoro-2-(phenylamino)benzoic acid, provides structural details (e.g., triclinic crystal system, unit cell dimensions) . NMR (¹H/¹³C/¹⁹F) and FT-IR spectroscopy are essential for functional group identification and fluorine substitution analysis.

Q. What analytical techniques are recommended for quantifying 4-ethyl-2-fluorobenzoic acid in complex mixtures?

- Methodological Answer : Reverse-phase HPLC or LC-MS with UV detection (λ ~254 nm) is preferred for quantification. For trace analysis, combine solid-phase extraction (SPE) with mass spectrometry. Refer to protocols for similar compounds like 2-hydroxybenzoic acid derivatives, where silica gel chromatography (30% ethyl acetate/petroleum ether) aids purification .

Advanced Research Questions

Q. How can conflicting data on fluorobenzoic acid reactivity be resolved in mechanistic studies?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., yields, byproducts) may arise from substituent electronic effects. For instance, ortho-fluorine in 2-fluorobenzoic acid increases steric hindrance, altering nucleophilic substitution pathways compared to para-fluoro analogs . Use computational tools (DFT calculations) to model transition states and compare experimental kinetics (e.g., Arrhenius plots) to validate mechanisms.

Q. What strategies improve low yields in multi-step syntheses of 4-ethyl-2-fluorobenzoic acid derivatives?

- Methodological Answer : Optimize intermediate purification (e.g., column chromatography with silica gel ) and employ orthogonal protecting groups for sensitive functional groups. For fluorination steps, consider using hypervalent iodine reagents (e.g., benziodoxolones), which enhance regioselectivity in aromatic fluorination . Design-of-experiments (DoE) approaches can systematically evaluate variables like catalyst loading and temperature.

Q. How do steric and electronic effects of the ethyl and fluorine substituents influence the compound’s reactivity?

- Methodological Answer : The ethyl group at position 4 introduces steric bulk, potentially hindering electrophilic substitution at the aromatic ring. Fluorine at position 2 exerts strong electron-withdrawing effects, directing further substitutions to meta/para positions. Compare reaction outcomes with analogs like 4-methyl-2-fluorobenzoic acid to isolate substituent effects. Spectroscopic data (e.g., ¹⁹F NMR chemical shifts) can quantify electronic perturbations .

Q. What experimental designs are optimal for studying 4-ethyl-2-fluorobenzoic acid in biological systems?

- Methodological Answer : For bioactivity studies, use in vitro assays (e.g., enzyme inhibition) with controlled pH and temperature. Ensure solubility via co-solvents (DMSO ≤1%). For metabolic studies, employ isotopically labeled (¹⁴C or ¹⁸F) analogs. Reference protocols for similar fluorinated benzoic acids in receptor-binding studies, where radiolabeling (³H/¹⁸F) enhances detection sensitivity .

Methodological Notes

- Synthetic Challenges : Fluorine’s high electronegativity necessitates careful handling of fluorinating agents (e.g., BBr₃, HOBr) to avoid side reactions .

- Data Validation : Cross-validate spectral data with databases like PubChem or NIST Chemistry WebBook .

- Safety : Follow protocols for handling corrosive reagents (e.g., TFA in peptide synthesis ) and fluorine-containing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。